(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit the growth of various pathogens and cancer cells.
Medicine
In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
In the industrial sector, (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can be used as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it useful in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, methoxy), the bromine atom can participate in unique interactions and reactions, making this compound particularly interesting for further study and application.
Properties
Molecular Formula |
C16H11BrN2OS |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19-16(21-14)18-12-7-2-1-3-8-12/h1-10H,(H,18,19,20)/b14-10+ |
InChI Key |
RZQWKYBDRBUKRD-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3Br)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3Br)S2 |
Origin of Product |
United States |
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